REACTION_CXSMILES
|
[H-].[Na+].COC(CP(OC)(OC)=O)=O.C(OC1C(C)=C2C(=C(C)C=1C)OC(O)(C)CC2)(=O)C.C([O:36][C:37]1[C:38]([CH3:55])=[C:39]2[C:44](=[C:45]([CH3:48])[C:46]=1[CH3:47])[O:43][C:42]([CH2:50][C:51]([O:53]C)=[O:52])([CH3:49])[CH2:41][CH2:40]2)(=O)C.[OH-].[Na+]>O1CCCC1.O.C(O)C>[OH:36][C:37]1[C:38]([CH3:55])=[C:39]2[C:44](=[C:45]([CH3:48])[C:46]=1[CH3:47])[O:43][C:42]([CH2:50][C:51]([OH:53])=[O:52])([CH3:49])[CH2:41][CH2:40]2 |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
47.2
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
209.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)CP(=O)(OC)OC
|
Name
|
|
Quantity
|
132.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)O)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
(±)-methyl (6-acetoxy-2,5,7,8-tetramethylchroman-2-yl)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)CC(=O)OC)C
|
Name
|
|
Quantity
|
6 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The white paste was stirred for 0.25 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 2.25 hr
|
Duration
|
2.25 h
|
Type
|
STIRRING
|
Details
|
The pale yellow suspension was stirred at 23°C for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4.0 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
dried by the procedure
|
Type
|
CUSTOM
|
Details
|
to give a cloudy red-brown oil
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 23°C. for 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed with petroleum ether (b.p. 30°-60°C.)
|
Type
|
ADDITION
|
Details
|
diluted with 6000 ml
|
Type
|
ADDITION
|
Details
|
of ice-H2O and acidified by the dropwise addition over 0.50 hour of 600 ml
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol-H2O
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(C)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |